N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound has been noted for its potential in photodynamic therapy applications. A study found that zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibiting good fluorescence properties and high singlet oxygen quantum yield, could serve as efficient Type II photosensitizers for cancer treatment in photodynamic therapy. This indicates the compound's suitability for medical applications, particularly in treating cancer through photodynamic methods due to its photosensitizing properties (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Another study highlighted the compound's role in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The study demonstrated the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, revealing strong inhibition of human carbonic anhydrases, a trait potentially beneficial for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-27-19-13(2)9-16(10-14(19)3)29(25,26)23-15-7-8-18-17(11-15)22-20(24)21(4,5)12-28-18/h7-11,23H,6,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSYFSWOLKUTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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